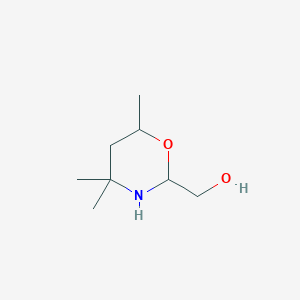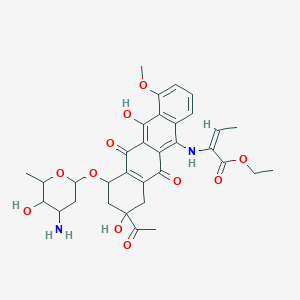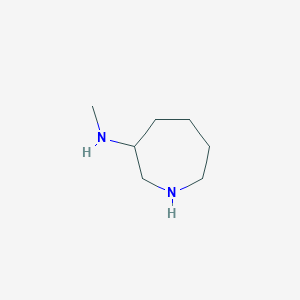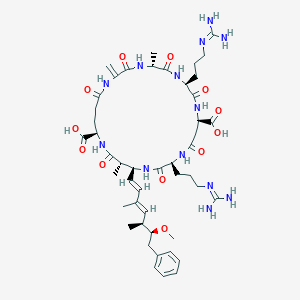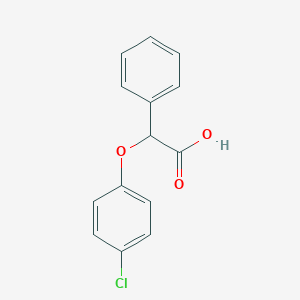![molecular formula C8H9ClO B055242 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one CAS No. 124809-40-1](/img/structure/B55242.png)
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as campholenic aldehyde and is synthesized through a specific process that involves the use of several chemicals. In 2.0]heptan-6-one.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral effects by inhibiting the growth and replication of microorganisms. The compound may also interact with specific enzymes or proteins in the microorganisms, leading to their inactivation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one are not well documented. However, studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. The compound has been found to be relatively stable under various conditions, making it a potential candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is its potential use in various scientific research applications. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, the compound exhibits low toxicity and does not cause significant harm to living organisms. However, one of the main limitations of the compound is its limited solubility in water, which may affect its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. One potential direction is the further exploration of the compound's antibacterial, antifungal, and antiviral properties. The compound may be used as a potential candidate for the development of new drugs to treat various infectious diseases. Additionally, the compound may be used in the synthesis of various organic compounds, including natural products and pharmaceutical intermediates. Further research may also be conducted to explore the compound's potential use in material science and other scientific applications.
Conclusion:
In conclusion, 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a complex process that involves the use of several chemicals. The compound exhibits antibacterial, antifungal, and antiviral properties and has been used in the synthesis of various organic compounds. The compound exhibits low toxicity and does not cause significant harm to living organisms. Further research may be conducted to explore the compound's potential use in various scientific applications.
Synthesemethoden
The synthesis of 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one involves a complex process that requires the use of several chemicals. The starting material for the synthesis is campholenic acid, which is then converted to campholenic anhydride through the use of acetic anhydride and sulfuric acid. The campholenic anhydride is then treated with chlorine gas to form 5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one. The final product is purified through a series of processes, including recrystallization and distillation.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of various organic compounds, including pharmaceutical intermediates and natural products.
Eigenschaften
CAS-Nummer |
124809-40-1 |
|---|---|
Produktname |
5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
5-chloro-4-methylidenebicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H9ClO/c1-5-2-3-6-4-7(10)8(5,6)9/h6H,1-4H2 |
InChI-Schlüssel |
RSEPAIZITXAKDT-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
Kanonische SMILES |
C=C1CCC2C1(C(=O)C2)Cl |
Synonyme |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-4-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



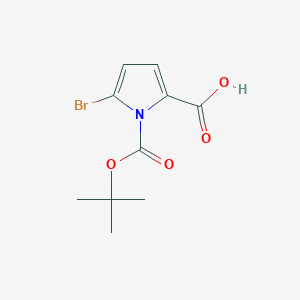
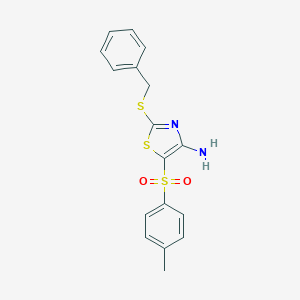
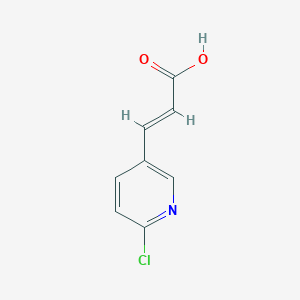
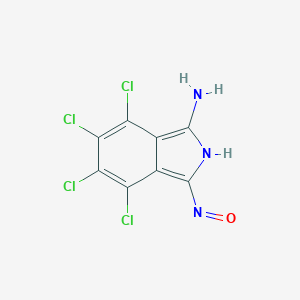
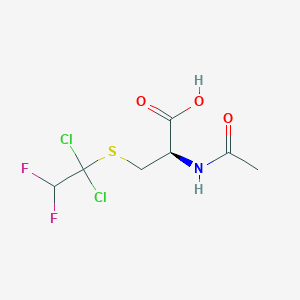
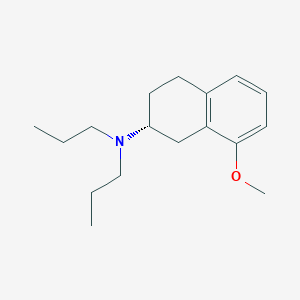
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
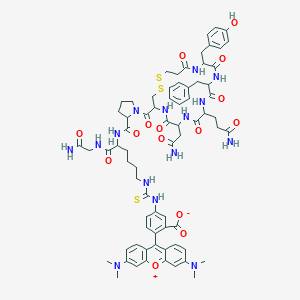
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
